Ethyl 2-chloro-6-nitrobenzoate Ethyl 2-chloro-6-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 172217-16-2
VCID: VC20946935
InChI: InChI=1S/C9H8ClNO4/c1-2-15-9(12)8-6(10)4-3-5-7(8)11(13)14/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=C(C=CC=C1Cl)[N+](=O)[O-]
Molecular Formula: C9H8ClNO4
Molecular Weight: 229.62 g/mol

Ethyl 2-chloro-6-nitrobenzoate

CAS No.: 172217-16-2

Cat. No.: VC20946935

Molecular Formula: C9H8ClNO4

Molecular Weight: 229.62 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-chloro-6-nitrobenzoate - 172217-16-2

Specification

CAS No. 172217-16-2
Molecular Formula C9H8ClNO4
Molecular Weight 229.62 g/mol
IUPAC Name ethyl 2-chloro-6-nitrobenzoate
Standard InChI InChI=1S/C9H8ClNO4/c1-2-15-9(12)8-6(10)4-3-5-7(8)11(13)14/h3-5H,2H2,1H3
Standard InChI Key DSVPOQALVJHYNO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=CC=C1Cl)[N+](=O)[O-]
Canonical SMILES CCOC(=O)C1=C(C=CC=C1Cl)[N+](=O)[O-]

Introduction

Structural Characteristics and Identification

Ethyl 2-chloro-6-nitrobenzoate is a substituted benzoic acid ester with the molecular formula C9H8ClNO4 and a molecular weight of 229.61700 . The compound is identified in chemical databases by its unique CAS registry number 172217-16-2 . Structurally, it features a benzoic acid core with an ethyl ester group, along with chloro and nitro substituents at the 2 and 6 positions of the benzene ring, respectively. These functional groups significantly influence the compound's reactivity and physical properties.
The compound's structural identity can be further characterized by its exact mass of 229.01400, which is crucial for mass spectrometric identification . The presence of both electron-withdrawing groups (chloro and nitro) on the aromatic ring creates an interesting electronic distribution that affects the compound's reactivity profile in various chemical transformations.

Comparative Structural Analysis

When comparing Ethyl 2-chloro-6-nitrobenzoate with similar compounds such as Ethyl 2-chloro-5-nitrobenzoate (CAS #16588-17-3), notable differences in physical properties emerge despite sharing the same molecular formula (C9H8ClNO4) . These differences primarily arise from the distinct positions of the nitro group on the aromatic ring, highlighting the significant impact of substitution patterns on chemical behavior and properties.

Physical and Chemical Properties

Ethyl 2-chloro-6-nitrobenzoate exhibits specific physical and chemical properties that are important for understanding its behavior in various applications and reactions. The compound exists as a solid under standard conditions with particular characteristics determined by its molecular structure.

Key Physical Properties

The comprehensive physical properties of Ethyl 2-chloro-6-nitrobenzoate are presented in Table 1, providing essential information for researchers and industrial applications.

PropertyValueUnit
Molecular Weight229.61700g/mol
Density1.369g/cm³
Boiling Point306.3°C at 760 mmHg
Flash Point139.1°C
Exact Mass229.01400-
Polar Surface Area (PSA)72.12000Ų
LogP2.94810-
Vapor Pressure0.000777mmHg at 25°C
Index of Refraction1.558-
Table 1: Physical properties of Ethyl 2-chloro-6-nitrobenzoate
The relatively high boiling point (306.3°C) reflects strong intermolecular forces, likely due to the polar nitro group . The LogP value of 2.94810 indicates moderate lipophilicity, suggesting potential for membrane permeability in biological systems . The compound's vapor pressure is notably low (0.000777 mmHg at 25°C), indicating minimal volatility at room temperature .

Chemical Reactivity

The chemical reactivity of Ethyl 2-chloro-6-nitrobenzoate is primarily influenced by its functional groups. The nitro group serves as a strong electron-withdrawing group, activating the aromatic ring toward nucleophilic substitution reactions. Meanwhile, the chloro substituent provides opportunities for metal-catalyzed coupling reactions, making this compound valuable in synthetic organic chemistry.
The ester group presents possibilities for various transformations including hydrolysis, transesterification, and reduction. These reactive sites make Ethyl 2-chloro-6-nitrobenzoate a versatile building block for more complex molecular structures.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds provides valuable context for understanding Ethyl 2-chloro-6-nitrobenzoate's unique properties and potential applications.

Comparison with Ethyl 2-chloro-5-nitrobenzoate

Despite sharing the same molecular formula (C9H8ClNO4), Ethyl 2-chloro-5-nitrobenzoate exhibits distinct physical properties compared to its 6-nitro isomer. These differences are presented in Table 2:

PropertyEthyl 2-chloro-6-nitrobenzoateEthyl 2-chloro-5-nitrobenzoate
CAS Number172217-16-216588-17-3
Density1.369 g/cm³1.4±0.1 g/cm³
Boiling Point306.3°C at 760 mmHg329.5±22.0°C at 760 mmHg
Flash Point139.1°C153.1±22.3°C
LogP2.948102.69
Table 2: Comparison of physical properties between position isomers
These differences highlight how the position of substituents significantly impacts a compound's physical properties. The 5-nitro isomer generally exhibits higher boiling and flash points, suggesting stronger intermolecular interactions compared to the 6-nitro isomer .

Relation to Ethyl 2-chloro-6-hydroxybenzoate

Ethyl 2-chloro-6-hydroxybenzoate (CAS #112270-06-1) represents another structurally related compound, differing by the replacement of the nitro group with a hydroxyl group . This structural difference results in:

  • Reduced molecular weight (200.62 g/mol vs. 229.61700 g/mol)

  • Different reactivity profile due to the hydroxyl group's hydrogen bonding capabilities

  • Altered synthetic utility in chemical transformations
    The hydroxyl-substituted analog has demonstrated utility in synthetic pathways, particularly in reactions involving allylation as documented in the search results . This suggests potential parallel synthetic applications for Ethyl 2-chloro-6-nitrobenzoate in more complex reaction sequences.

Applications and Uses

Synthetic Applications

Ethyl 2-chloro-6-nitrobenzoate serves as a valuable synthetic intermediate in organic chemistry due to its multiple functional groups that can undergo selective transformations. Its utility likely includes:

  • Precursor in pharmaceutical synthesis, particularly for compounds requiring specific aromatic substitution patterns

  • Building block for heterocyclic chemistry, leveraging the reactivity of the nitro and chloro groups

  • Starting material for the preparation of functionalized benzoic acid derivatives The presence of both the chloro and nitro substituents provides orthogonal reactivity, allowing for selective modification at different positions through appropriate choice of reaction conditions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator